Cas no 2137826-07-2 (2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)-)

2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)-, is a specialized acrylamide derivative featuring a substituted piperidine moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its reactive acrylamide group and sterically hindered amine functionality. The presence of the 4-methyl-3-piperidinyl group enhances its potential as a building block for designing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its structural characteristics may also contribute to improved stability and selectivity in targeted applications. The compound is typically handled under controlled conditions due to the reactivity of the acrylamide group, requiring appropriate safety measures during synthesis and use.
2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- structure
2137826-07-2 structure
Product name:2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)-
CAS No:2137826-07-2
MF:C10H18N2O
MW:182.262722492218
CID:5258696

2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)-
    • Inchi: 1S/C10H18N2O/c1-7(2)10(13)12-9-6-11-5-4-8(9)3/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)
    • InChI Key: LVSCFVIDUWOSKU-UHFFFAOYSA-N
    • SMILES: C(NC1C(C)CCNC1)(=O)C(C)=C

2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-375390-0.5g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
0.5g
$699.0 2023-03-02
Enamine
EN300-375390-0.1g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
0.1g
$640.0 2023-03-02
Enamine
EN300-375390-0.25g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
0.25g
$670.0 2023-03-02
Enamine
EN300-375390-1.0g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
1g
$0.0 2023-06-07
Enamine
EN300-375390-2.5g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
2.5g
$1428.0 2023-03-02
Enamine
EN300-375390-0.05g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
0.05g
$612.0 2023-03-02
Enamine
EN300-375390-10.0g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
10.0g
$3131.0 2023-03-02
Enamine
EN300-375390-5.0g
2-methyl-N-(4-methylpiperidin-3-yl)prop-2-enamide
2137826-07-2
5.0g
$2110.0 2023-03-02

Additional information on 2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)-

2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- (CAS No: 2137826-07-2)

The compound 2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- (CAS No: 2137826-07-2) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds. This compound is characterized by its unique structure, which combines a piperidine ring with a propenamide group, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of this compound in drug discovery, especially in the development of neuroprotective agents and anti-inflammatory drugs. The piperidine moiety in the molecule is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a valuable component in medicinal chemistry.

One of the most notable applications of 2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- is its role in the synthesis of beta-lactam antibiotics. Researchers have demonstrated that this compound can serve as an intermediate in the production of these antibiotics, which are critical for treating bacterial infections. The propenamide group in the molecule plays a crucial role in facilitating the formation of the beta-lactam ring, a key structural feature of these antibiotics.

In addition to its role in antibiotic synthesis, this compound has also been explored for its potential in cancer therapy. Studies have shown that derivatives of this compound exhibit anticancer activity by inhibiting the growth of cancer cells. The methyl group attached to the piperidine ring enhances the molecule's stability and bioavailability, making it a promising candidate for further research in oncology.

The synthesis of 2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- involves a series of well-established organic reactions, including alkylation, acylation, and cyclization. These reactions are optimized to ensure high yields and purity, which are essential for its use in pharmaceutical applications.

From an environmental perspective, this compound has been studied for its biodegradability and ecological impact. Research indicates that it undergoes rapid biodegradation under aerobic conditions, reducing its potential to cause harm to aquatic ecosystems. This makes it a more sustainable choice compared to other synthetic compounds with longer persistence in the environment.

In conclusion, 2-Propenamide, 2-methyl-N-(4-methyl-3-piperidinyl)- (CAS No: 2137826-07-2) is a versatile and valuable compound with wide-ranging applications in pharmaceuticals and organic synthesis. Its unique structure and favorable properties make it an important focus for ongoing research and development efforts.

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